molecular formula C21H19N3O2S B10936458 N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide

Cat. No.: B10936458
M. Wt: 377.5 g/mol
InChI Key: LRJOICDPHXTCAZ-UHFFFAOYSA-N
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Description

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalenesulfonamide group attached to a pyrazole ring, which is further substituted with a 3-methylbenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to alkylation with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The final step involves the sulfonation of the alkylated pyrazole with naphthalene-2-sulfonyl chloride under basic conditions to yield the desired compound.

Chemical Reactions Analysis

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE can be compared with other similar compounds, such as:

    Naphthalenesulfonamides: These compounds share the naphthalenesulfonamide group but differ in the substituents attached to the pyrazole ring.

    Pyrazole derivatives: These compounds have a pyrazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Benzyl-substituted sulfonamides: These compounds have a benzyl group attached to the sulfonamide moiety, but the position and nature of the substituents can vary.

The uniqueness of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-16-5-4-6-17(11-16)14-24-15-20(13-22-24)23-27(25,26)21-10-9-18-7-2-3-8-19(18)12-21/h2-13,15,23H,14H2,1H3

InChI Key

LRJOICDPHXTCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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